

Unraveling the Molecular Intricacies of Indirubin Derivative E804: A Technical Guide

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Compound of Interest

Compound Name: *Indirubin Derivative E804*

Cat. No.: *B10772170*

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JINAN, Shandong – **Indirubin derivative E804**, a synthetic analog of a natural compound, has emerged as a promising multi-targeted agent in oncological research. This technical guide provides an in-depth analysis of its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its mechanism of action. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge to facilitate further investigation and therapeutic development.

Core Molecular Targets and Quantitative Inhibitory Data

E804 exhibits potent inhibitory activity against a range of kinases and signaling proteins crucial for cancer cell proliferation, survival, and angiogenesis. The following table summarizes the key molecular targets and their corresponding inhibitory concentrations.

Target Protein	IC50 / EC50	Experimental Context	Reference
c-Src Kinase	0.43 μ M (IC50)	In vitro kinase assay	[1]
Insulin-like Growth Factor 1 Receptor (IGF1R)	0.65 μ M (IC50)	Not specified	[2]
CDK2/CycE	0.23 μ M (EC50)	Not specified	[2]

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Disruption of Key Oncogenic Signaling Pathways

E804 exerts its anti-cancer effects by interfering with multiple interconnected signaling cascades. These include pathways central to cell cycle regulation, apoptosis, and angiogenesis.

The Src-STAT3 Signaling Axis: A Primary Target

A primary mechanism of E804 is the potent blockade of the Src-STAT3 signaling pathway, which is constitutively activated in many human cancers and plays a pivotal role in tumor cell survival and proliferation.[\[1\]](#) E804 directly inhibits the kinase activity of c-Src.[\[1\]](#) This inhibition prevents the subsequent phosphorylation and activation of STAT3.[\[1\]](#) The suppression of STAT3 signaling leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[\[1\]](#)[\[3\]](#) In glioblastoma cells, E804-mediated inhibition of STAT3 signaling has been shown to induce growth arrest, differentiation, and apoptosis.[\[4\]](#)

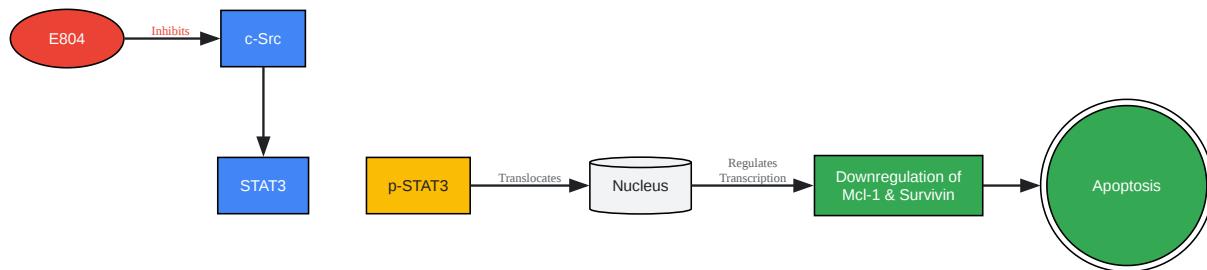
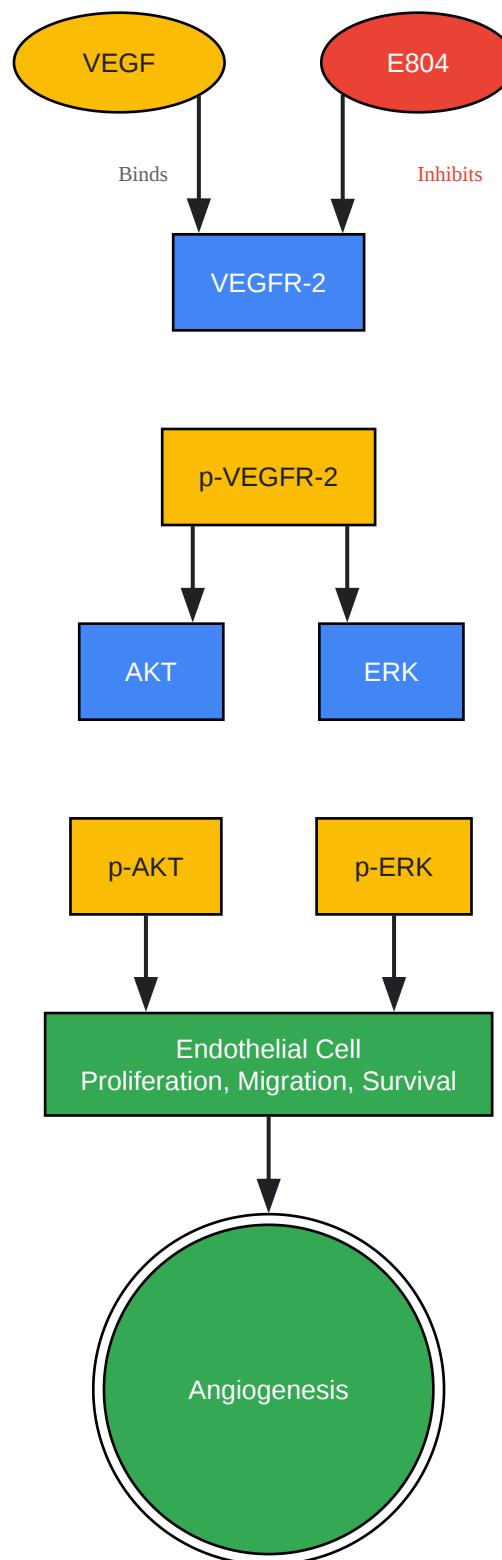
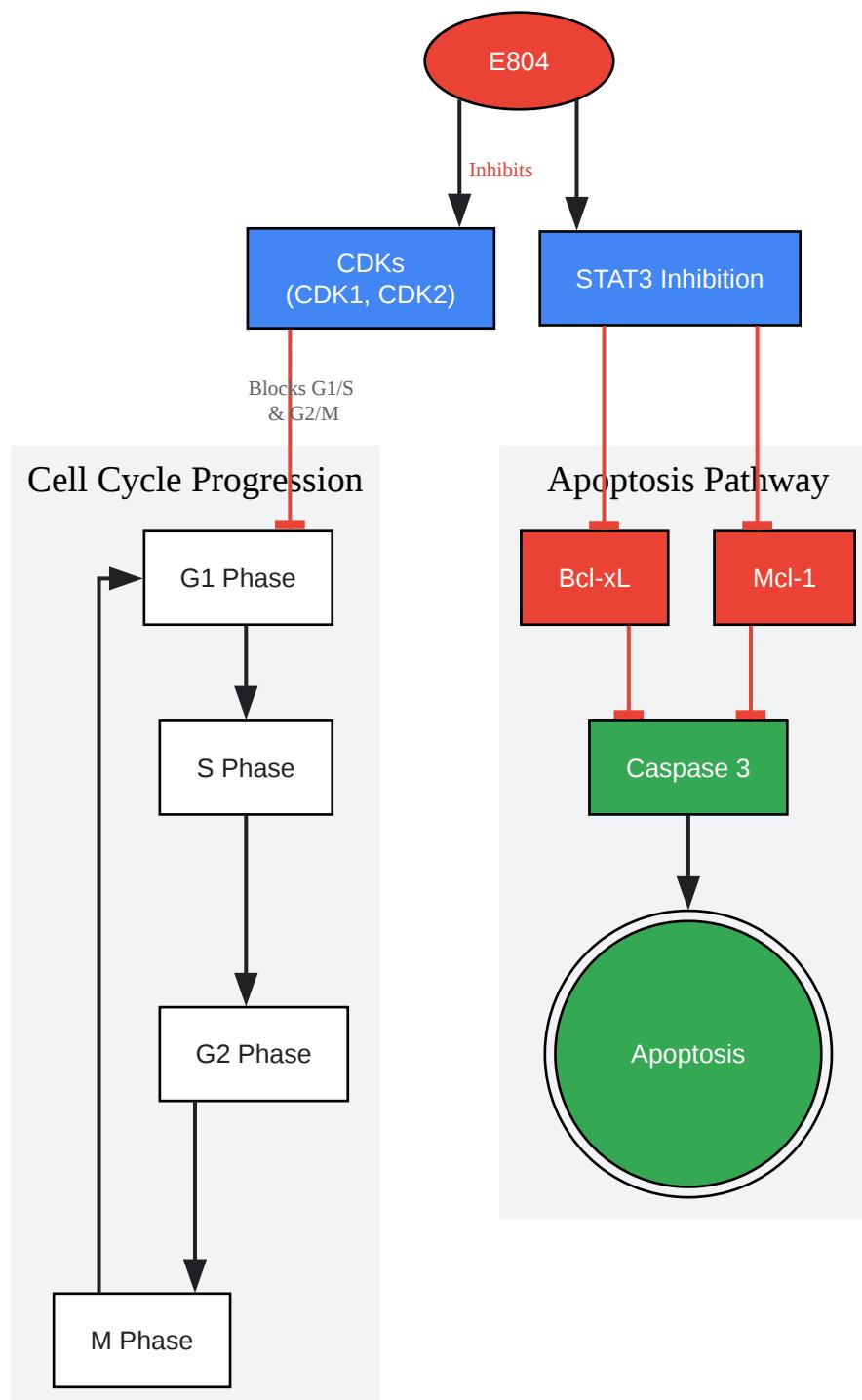
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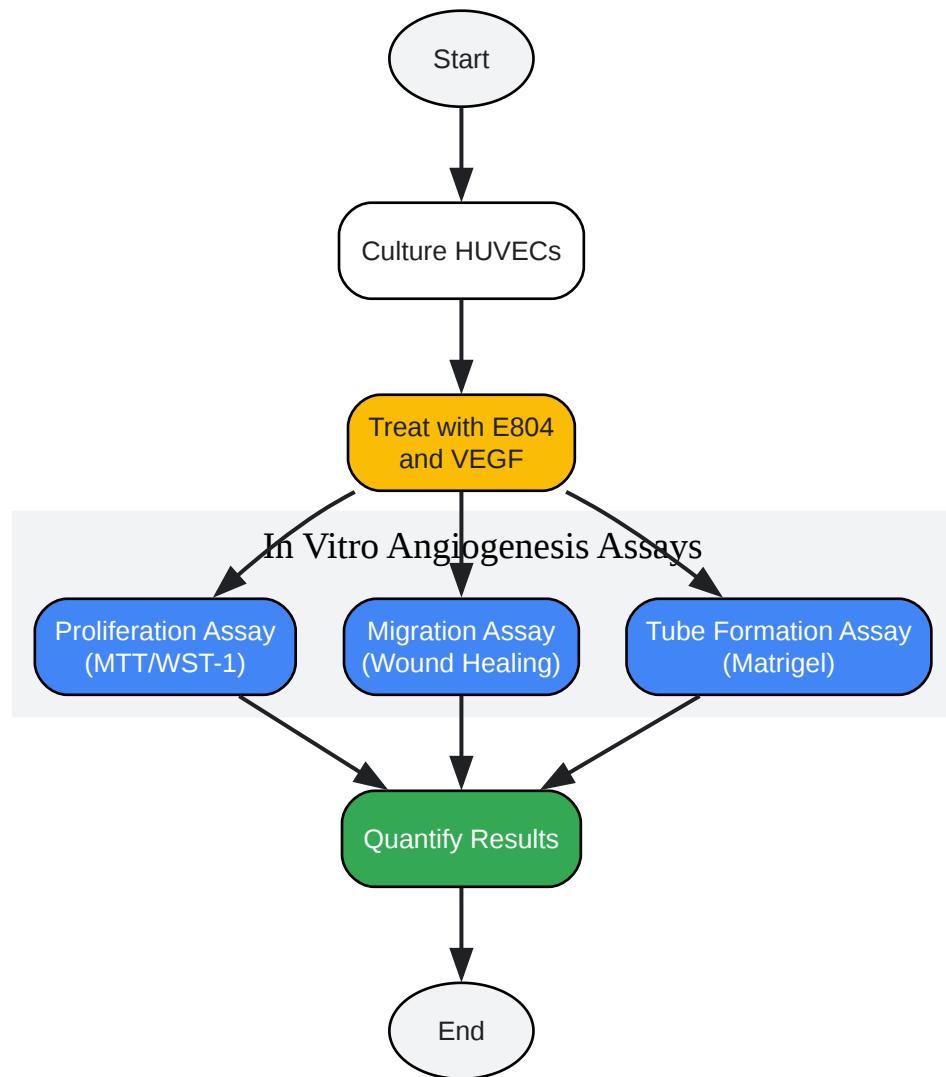
Figure 1: E804 Inhibition of the Src-STAT3 Signaling Pathway.

Inhibition of Angiogenesis via the VEGFR-2 Pathway

E804 demonstrates significant anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[5] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.^[5] E804 inhibits the kinase activity of VEGFR-2, thereby blocking its phosphorylation in response to VEGF.^[5] This disruption of the VEGFR-2 signaling cascade leads to the reduced activation of downstream effectors, including AKT and ERK, which are critical for endothelial cell proliferation, migration, and survival.^[5]







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